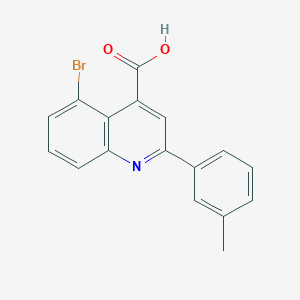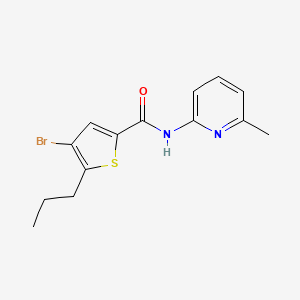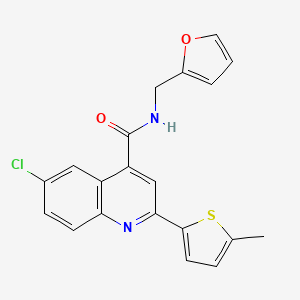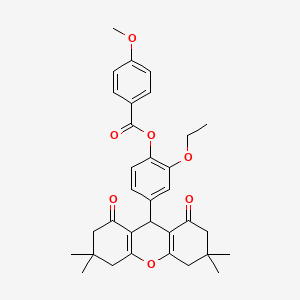
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid
Vue d'ensemble
Description
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid, also known as BMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMQ belongs to a class of compounds known as quinolines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to induce the expression of p53, a tumor suppressor protein that plays a key role in regulating cell division and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, and the inhibition of angiogenesis, or the formation of new blood vessels. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid in lab experiments is its potent cytotoxic activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division, as well as for developing new cancer treatments. However, one limitation of using this compound in lab experiments is its toxicity to normal cells, which can make it difficult to study its effects in vivo.
Orientations Futures
There are many potential future directions for research on 5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid. One area of interest is the development of new cancer treatments based on this compound and other quinoline compounds. Another area of interest is the study of this compound's effects on other biological processes, such as inflammation and oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to develop safer and more effective therapies.
Applications De Recherche Scientifique
5-bromo-2-(3-methylphenyl)-4-quinolinecarboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that this compound has potent cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
5-bromo-2-(3-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-4-2-5-11(8-10)15-9-12(17(20)21)16-13(18)6-3-7-14(16)19-15/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHBEDAFMKNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(C(=CC=C3)Br)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4267842.png)
![ethyl [5-bromo-3-(2-furoylhydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4267848.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267854.png)


![N-(4-chloro-3-nitrophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267880.png)
![methyl 6-(1,1-dimethylpropyl)-2-{[(4-ethoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4267888.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267891.png)

![2-(1-phenylethyl)-8-(2-thienyl)-6-(trifluoromethyl)-2,3-dihydropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267903.png)
![9-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-10-phenyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4267911.png)
![2-(acetylamino)-N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4267930.png)

![4-methyl-5-[2-(3-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4267941.png)